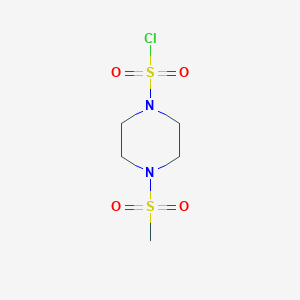

4-Methanesulfonylpiperazine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methylsulfonylpiperazine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O4S2/c1-13(9,10)7-2-4-8(5-3-7)14(6,11)12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIWZOPWQAQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylpiperazine-1-sulfonyl chloride typically involves the reaction of piperazine with methanesulfonyl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.

Reaction with Piperazine: Piperazine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-methanesulfonylpiperazine.

Sulfonylation: The resulting 4-methanesulfonylpiperazine is then reacted with sulfonyl chloride to form 4-Methanesulfonylpiperazine-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of 4-Methanesulfonylpiperazine-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylpiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation Reactions: The major products are sulfone derivatives.

Reduction Reactions: The major products are sulfide derivatives.

Hydrolysis: The major products are sulfonic acid and hydrochloric acid.

Scientific Research Applications

Organic Synthesis

4-Methanesulfonylpiperazine-1-sulfonyl chloride serves as a crucial reagent in organic chemistry for synthesizing various sulfonamide and sulfonate derivatives. Its electrophilic sulfonyl chloride group allows it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols, facilitating the formation of diverse chemical compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to modify biomolecules by introducing sulfonyl groups makes it valuable for developing new therapeutic agents .

Biological Research

The compound's reactivity enables it to interact with biomolecules, leading to potential applications in drug discovery. For instance, it can form sulfonamide derivatives known for their antimicrobial properties, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity : Research indicates that derivatives synthesized from 4-Methanesulfonylpiperazine-1-sulfonyl chloride exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a lead compound for antibiotic development .

- Antioxidant Properties : In vitro studies have shown that certain derivatives possess strong antioxidant capabilities, indicating their usefulness in combating oxidative stress-related diseases .

- Anticancer Research : Investigations into the apoptotic effects of related compounds have demonstrated that they can induce cell death in various cancer cell lines, marking them as promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-Methanesulfonylpiperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The methanesulfonyl group can also participate in various chemical reactions, including oxidation and reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 4-methanesulfonylpiperazine-1-sulfonyl chloride are distinct from related piperazine derivatives due to its substituents. Key comparisons include:

Crystallographic and Conformational Analysis

X-ray studies of 4-(methylsulfonyl)piperazin-1-ium chloride reveal a chair conformation with a puckering amplitude of 0.568 Å, stabilized by hydrogen bonds . The methanesulfonyl group in 4-methanesulfonylpiperazine-1-sulfonyl chloride likely induces similar conformational rigidity, promoting predictable binding modes in drug-receptor interactions. In contrast, bulkier substituents (e.g., 1-[(4-acetylphenyl)sulfonyl]-4-methylpiperazine) distort the piperazine ring, reducing binding affinity .

Biological Activity

4-Methanesulfonylpiperazine-1-sulfonyl chloride (CAS No. 1339024-98-4) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both methanesulfonyl and sulfonyl chloride groups, makes it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of 4-Methanesulfonylpiperazine-1-sulfonyl chloride typically involves the following steps:

- Preparation of Methanesulfonyl Chloride : Reacting methanesulfonic acid with thionyl chloride.

- Reaction with Piperazine : Piperazine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 4-methanesulfonylpiperazine.

- Sulfonylation : The resulting product is then treated with sulfonyl chloride to yield the final compound.

This compound is characterized by its high electrophilicity due to the sulfonyl chloride group, allowing it to participate in various nucleophilic substitution reactions .

The biological activity of 4-Methanesulfonylpiperazine-1-sulfonyl chloride is primarily attributed to its ability to interact with various biomolecules through its electrophilic sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives which are known for their diverse biological activities .

Antimicrobial Properties

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. For instance, piperazine derivatives have been shown to inhibit bacterial growth and possess antifungal properties. The presence of the methanesulfonyl group enhances this activity by improving solubility and bioavailability .

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine-based compounds. For example, derivatives similar to 4-Methanesulfonylpiperazine-1-sulfonyl chloride have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of piperazine derivatives found that modifications at specific positions on the aromatic ring significantly influenced their anticancer activity. Compounds with certain substituents exhibited up to 75% inhibition of cell viability in lung carcinoma models .

- Hemolytic Activity : Another investigation into hemolytic potential indicated that certain piperazine derivatives exhibited low toxicity towards red blood cells (RBCs), suggesting a favorable safety profile for further development .

- Tyrosinase Inhibition : The inhibitory effects on tyrosinase, an enzyme involved in melanin production, were also explored. Some derivatives showed promising results in inhibiting this enzyme, which could have implications for skin-related conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-methanesulfonylpiperazine-1-sulfonyl chloride, and how do solvent choices influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of piperazine derivatives under controlled conditions. Polar aprotic solvents (e.g., dichloromethane or acetonitrile) are preferred to stabilize intermediates and enhance reaction efficiency. Temperature should be maintained between 0–5°C during sulfonyl chloride formation to minimize side reactions like hydrolysis . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product.

Q. How can researchers confirm the structural integrity of 4-methanesulfonylpiperazine-1-sulfonyl chloride post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify sulfonyl and piperazine ring signals (e.g., sulfonyl groups exhibit deshielded protons near δ 3.5–4.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] or [M-Cl] fragments).

- IR Spectroscopy : Detect characteristic S=O stretching vibrations (~1350–1150 cm) .

Q. What safety protocols are essential when handling 4-methanesulfonylpiperazine-1-sulfonyl chloride?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent degradation.

- Disposal : Neutralize residual material with cold sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the sulfonyl groups influence the reactivity of 4-methanesulfonylpiperazine-1-sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl groups increase electrophilicity at the sulfur atom, enhancing reactivity toward amines or alcohols. Steric hindrance from the piperazine ring may slow reactions with bulky nucleophiles. Computational modeling (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and transition states .

Q. What strategies mitigate hydrolysis of 4-methanesulfonylpiperazine-1-sulfonyl chloride during aqueous-phase biological assays?

- Methodological Answer :

- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 with low water activity (e.g., adding DMSO or acetone as co-solvents).

- Kinetic Monitoring : Employ stopped-flow spectroscopy to track hydrolysis rates and adjust assay timelines accordingly.

- Stabilizers : Add sulfonic acid scavengers (e.g., trisodium citrate) to compete with water for reactive intermediates .

Q. How can molecular docking elucidate the interaction of 4-methanesulfonylpiperazine-1-sulfonyl chloride with serine proteases?

- Methodological Answer :

- Target Preparation : Retrieve protease structures (e.g., trypsin) from the PDB; optimize protonation states using tools like PROPKA.

- Ligand Parameterization : Generate force field parameters for the compound using Gaussian09 (B3LYP/6-31G* level).

- Docking Simulations : Use AutoDock Vina to predict binding poses, focusing on sulfonyl interactions with catalytic triads (e.g., His57/Ser195 in chymotrypsin). Validate with MM-GBSA binding energy calculations .

Q. What analytical approaches resolve contradictions in reported spectral data for piperazine-sulfonyl derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference H NMR data with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify shifts influenced by substituents.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks, particularly distinguishing piperazine ring protons from sulfonyl-adjacent signals.

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns (e.g., chair conformation of piperazine in crystal lattices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.